molecular formula C15H13N3O2 B5056527 4-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}phenol

4-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}phenol

Cat. No. B5056527
M. Wt: 267.28 g/mol
InChI Key: ZIYYEIGLTUSQDC-UHFFFAOYSA-N
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Description

The compound “4-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}phenol” is a structurally complex molecule. It contains a phenol group attached to a pyridinyl group via an ethyl chain, which is further connected to an oxadiazolyl group . Pyridinium salts, which are structurally similar to this compound, are found in many natural products and bioactive pharmaceuticals .


Molecular Structure Analysis

The molecular formula of the compound is C13H13NO . The structure includes a phenol group, an ethyl chain, a pyridinyl group, and an oxadiazolyl group .

Future Directions

While specific future directions for this compound are not mentioned, research into similar compounds like pyridinium salts and pyrrolidine derivatives is ongoing . These studies aim to explore their synthetic routes, reactivity, and potential applications in various fields, including medicinal chemistry, materials science, and gene delivery .

properties

IUPAC Name

4-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c19-12-7-4-11(5-8-12)6-9-14-17-15(18-20-14)13-3-1-2-10-16-13/h1-5,7-8,10,19H,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYYEIGLTUSQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)CCC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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